Dichlorotoluene appears as a colorless liquid. Not soluble in water. Sinks in water. May be irritating and narcotic in high concentrations. Used as a solvent and as an intermediate to make chemicals and dyes.
Benzal chloride is a member of benzenes.
C7H6Cl2
C6H5CHCl2
Benzal chloride
CAS No.: 29797-40-8
Cat. No.: VC13295343
Molecular Formula: C7H6Cl2
C7H6Cl2
C6H5CHCl2
Molecular Weight: 161.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29797-40-8 |
---|---|
Molecular Formula | C7H6Cl2 C7H6Cl2 C6H5CHCl2 |
Molecular Weight | 161.03 g/mol |
IUPAC Name | dichloromethylbenzene |
Standard InChI | InChI=1S/C7H6Cl2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H |
Standard InChI Key | CAHQGWAXKLQREW-UHFFFAOYSA-N |
Impurities | Benzyl chloride, benzaldehyde, benzoic acid, and benzotrichloride are impurities. |
SMILES | C1=CC=C(C=C1)C(Cl)Cl |
Canonical SMILES | C1=CC=C(C=C1)C(Cl)Cl |
Boiling Point | 401 °F at 760 mmHg (EPA, 1998) 205 °C |
Colorform | COLORLESS OILY LIQUID |
Flash Point | 198 °F (NTP, 1992) 93 °C 93 °C c.c. |
Melting Point | 2.48 °F (EPA, 1998) -16.4 °C -17 °C |
Introduction
Physical and Chemical Properties
Physical Properties
Benzal chloride exhibits distinct physical characteristics that influence its handling and industrial applications:
Property | Value |
---|---|
Melting Point | -16 °C |
Boiling Point | 207 °C |
Density (20 °C) | 1.254 g/cm³ |
Vapor Pressure (25 °C) | 60 Pa |
Refractive Index | 1.5500 |
Flash Point | 92 °C |
Water Solubility | Insoluble |
Solubility in Chloroform | Miscible |
Solubility in Methanol | Slightly soluble |
These properties underscore benzal chloride’s stability as a liquid under standard conditions, though it fumes in moist air due to hydrolysis . Its low water solubility and high solubility in organic solvents like chloroform facilitate its use in non-aqueous reactions.
Chemical Properties
Benzal chloride’s chemical behavior is defined by its two labile chlorine atoms, which participate in diverse reactions:
-
Hydrolysis: In acidic or basic aqueous conditions, benzal chloride hydrolyzes to benzaldehyde . This reaction is central to its industrial application:
. -
Friedel-Crafts Reactions: In the presence of catalysts like AlCl₃, benzal chloride undergoes condensation to form diphenylmethane derivatives .
-
Reduction: Treatment with reducing agents yields toluene derivatives, though these reactions are less commercially significant .
Benzal chloride is moisture-sensitive and incompatible with strong bases, oxidizing agents, and metals, necessitating anhydrous storage conditions .
Synthesis and Production
The industrial synthesis of benzal chloride involves the side-chain chlorination of toluene under controlled conditions:
-
Chlorination Process: Toluene is chlorinated in the presence of ultraviolet (UV) light or radical initiators, progressively substituting hydrogen atoms on the methyl group .
-
Reaction Control: The extent of chlorination determines the product distribution. Excess chlorine leads to benzotrichloride (C₆H₅CCl₃), while moderated conditions favor benzal chloride .
-
Purification: Distillation separates benzal chloride from unreacted toluene and byproducts like benzyl chloride (C₆H₅CH₂Cl) .
This method contrasts with Cahours’ original approach, which used PCl₅ and benzaldehyde, a route now obsolete due to cost and efficiency considerations .
Applications and Uses
Benzal chloride’s primary application is the production of benzaldehyde, a precursor to dyes, perfumes, and pharmaceuticals . Additional uses include:
-
Organic Synthesis: As a dichloromethylating agent in Friedel-Crafts alkylation reactions .
-
Polymer Chemistry: Formation of cross-linked polymers, though these lack significant commercial traction .
Despite its utility, benzal chloride’s applications are constrained by its toxicity and the availability of safer alternatives like benzyl alcohol oxidation.
Regulatory Status
Regulatory frameworks governing benzal chloride include:
-
EPA: Listed under the Toxic Substances Control Act (TSCA), with stringent reporting requirements for manufacturers .
-
IARC: Group 2A classification mandates workplace exposure limits and hazard communication .
-
European Union: Regulated under REACH, requiring safety assessments for industrial use .
Recent Research and Developments
Recent studies focus on green synthesis methods to reduce chlorine usage and byproduct formation. Catalytic systems using ionic liquids or zeolites show promise in enhancing chlorination selectivity . Additionally, research into benzal chloride’s role in pharmaceutical intermediates (e.g., antihistamines) highlights potential niche applications, though toxicity concerns remain a barrier .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume